3-benzyl-4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
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Overview
Description
3-BENZYL-4,7-DIMETHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-4,7-DIMETHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include benzyl bromide, 4,7-dimethylcoumarin, and 3-(trifluoromethyl)phenol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as acetone or dimethylformamide (DMF). A base such as potassium carbonate (K2CO3) is used to facilitate the reaction.
Coupling Reaction: The benzyl bromide is reacted with 4,7-dimethylcoumarin in the presence of the base to form the intermediate compound. This intermediate is then reacted with 3-(trifluoromethyl)phenol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of green chemistry principles, such as the selection of environmentally benign solvents and catalysts, is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-4,7-DIMETHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
3-BENZYL-4,7-DIMETHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZYL-4,7-DIMETHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,7,8-Trimethoxy-3,5-dimethyl-chromen-2-one: A structurally similar compound with different substituents.
7-Hydroxy-4-methylcoumarin: Another chromen-2-one derivative with distinct biological activities.
Uniqueness
3-BENZYL-4,7-DIMETHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is unique due to the presence of the trifluoromethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H21F3O3 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
3-benzyl-4,7-dimethyl-5-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C26H21F3O3/c1-16-11-22(31-15-19-9-6-10-20(13-19)26(27,28)29)24-17(2)21(25(30)32-23(24)12-16)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
PRTSGQORGJIKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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